molecular formula C8H18N3OP B14607054 N,N,N',N',N''-Pentamethyl-N''-prop-2-yn-1-ylphosphoric triamide CAS No. 59950-82-2

N,N,N',N',N''-Pentamethyl-N''-prop-2-yn-1-ylphosphoric triamide

Cat. No.: B14607054
CAS No.: 59950-82-2
M. Wt: 203.22 g/mol
InChI Key: DOYODMYEMDHHCE-UHFFFAOYSA-N
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Description

N,N,N’,N’,N’‘-Pentamethyl-N’'-prop-2-yn-1-ylphosphoric triamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of multiple methyl groups and a prop-2-yn-1-yl group attached to a phosphoric triamide core, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’,N’,N’‘-Pentamethyl-N’'-prop-2-yn-1-ylphosphoric triamide typically involves the reaction of a phosphoric triamide precursor with methylating agents and propargyl halides. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and the process is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium or copper complexes, can enhance the efficiency of the reaction. The final product is purified through techniques like distillation or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’,N’‘-Pentamethyl-N’'-prop-2-yn-1-ylphosphoric triamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Phosphoric acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phosphoric triamides depending on the nucleophile used.

Scientific Research Applications

N,N,N’,N’,N’‘-Pentamethyl-N’'-prop-2-yn-1-ylphosphoric triamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty polymers and as an additive in lubricants and coatings.

Mechanism of Action

The mechanism of action of N,N,N’,N’,N’‘-Pentamethyl-N’'-prop-2-yn-1-ylphosphoric triamide involves its ability to interact with various molecular targets. The compound can form complexes with metal ions, which can then participate in catalytic cycles. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N,N’,N’,N’'-Pentamethyldiethylenetriamine: Similar in structure but lacks the prop-2-yn-1-yl group.

    N,N,N’,N’,N’‘-Trimethyl-N’'-prop-2-yn-1-ylphosphoric triamide: Similar but with fewer methyl groups.

Uniqueness

N,N,N’,N’,N’‘-Pentamethyl-N’'-prop-2-yn-1-ylphosphoric triamide is unique due to the presence of both multiple methyl groups and a prop-2-yn-1-yl group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to form stable complexes with metals and its versatility in various chemical reactions make it a valuable compound in research and industry.

Properties

CAS No.

59950-82-2

Molecular Formula

C8H18N3OP

Molecular Weight

203.22 g/mol

IUPAC Name

N-[bis(dimethylamino)phosphoryl]-N-methylprop-2-yn-1-amine

InChI

InChI=1S/C8H18N3OP/c1-7-8-11(6)13(12,9(2)3)10(4)5/h1H,8H2,2-6H3

InChI Key

DOYODMYEMDHHCE-UHFFFAOYSA-N

Canonical SMILES

CN(C)P(=O)(N(C)C)N(C)CC#C

Origin of Product

United States

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